molecular formula C13H16N2O6S B4573637 3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B4573637
M. Wt: 328.34 g/mol
InChI Key: GPMRZFLROOYZPB-UHFFFAOYSA-N
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Description

3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a thiophene ring substituted with carbamoyl and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of carbamoyl and ethoxycarbonyl groups through specific reagents and conditions. Common reagents used in these reactions include ethyl chloroformate, ammonia, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-CARBAMOYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
  • 3-{[5-CARBAMOYL-3-(BUTYLCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Uniqueness

3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(5-carbamoyl-3-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-3-21-13(20)9-6(2)10(11(14)19)22-12(9)15-7(16)4-5-8(17)18/h3-5H2,1-2H3,(H2,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMRZFLROOYZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

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